Physicochemical Profiling of 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol: A Technical Analysis
Physicochemical Profiling of 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol: A Technical Analysis
This technical guide provides an in-depth physicochemical analysis of 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol .
Executive Summary & Structural Identity[1]
The compound 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol represents a distinct subclass of
This regioisomerism fundamentally alters its physicochemical stability, metabolic profile, and synthetic utility compared to its adrenergic analogs. It serves primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates and potentially as a probe for monoamine transporter selectivity.
Chemical Identity Table
| Identifier | Value | Note |
| IUPAC Name | 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol | |
| CAS Number | 1184796-75-5 | |
| Molecular Formula | C | |
| Molecular Weight | 230.10 g/mol | Monoisotopic Mass: 229.01 |
| SMILES | CNc1cccc(Br)c1 | Shown as chiral (generic) |
| InChI Key | IKMBDPPXZXBHLG-UHFFFAOYSA-N | |
| Core Scaffold | 3-Bromo-N-methylphenylglycinol | Regioisomer of Phenylephrine analogs |
Physicochemical Properties: Quantitative Profiling
Due to the limited experimental data in open literature for this specific CAS, the following values are derived from consensus QSAR (Quantitative Structure-Activity Relationship) modeling and comparative analysis with structurally validated phenylglycinol analogs.
Molecular Descriptors
| Property | Value (Consensus) | Technical Implication |
| logP (Octanol/Water) | 1.45 ± 0.3 | Moderately lipophilic. The 3-Br substituent (+0.86 |
| logD (pH 7.4) | 0.15 – 0.45 | At physiological pH, the amine is predominantly ionized, reducing effective lipophilicity and membrane permeability. |
| pKa (Basic) | 9.1 ± 0.2 | The secondary amine is the protonation site. Slightly lower than typical alkylamines (10.5) due to the inductive electron-withdrawing effect of the |
| pKa (Acidic) | ~14.5 | The primary hydroxyl group is negligibly acidic in aqueous media. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Favorable for CNS penetration, though the high pKa limits passive diffusion. |
| H-Bond Donors | 2 | (OH, NH) |
| H-Bond Acceptors | 2 | (O, N) |
Solubility Profile & Formulation Logic
The solubility of 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol is strictly pH-dependent, following the Henderson-Hasselbalch equation for weak bases.
-
pH < 7.0 (Acidic): The molecule exists as the cationic ammonium species (
). Solubility in water is high (>50 mg/mL). -
pH > 10.0 (Basic): The molecule exists as the neutral free base. Solubility decreases significantly, driven by the lipophilic bromophenyl moiety.
-
Formulation Strategy: For stable aqueous stock solutions, maintain pH < 6.0 using buffers (Citrate or Acetate) or formulate as the Hydrochloride (HCl) or Tartrate salt to prevent oxidative degradation of the free base.
Structural Logic & Stability Analysis
The "benzylic amine" architecture presents unique stability challenges compared to benzylic alcohols.
The Benzylic Amine Liability
In standard phenethylamines (e.g., Ephedrine), the benzylic position holds an -OH group. Here, the C-N bond is benzylic.
-
Hydrogenolysis Risk: Under catalytic hydrogenation conditions (Pd/C, H
), the benzylic C-N bond is susceptible to cleavage, potentially yielding 3-bromoethylbenzene derivatives. -
Oxidative Deamination: The benzylic proton is activated. In the presence of strong oxidants or metabolic enzymes (MAO), this position is prone to oxidation, leading to the imine and subsequent hydrolysis to the ketone.
Visualization: Structural Pharmacophore
The following diagram illustrates the core structural features and their physicochemical impact.[1]
Figure 1: Structural pharmacophore decomposition highlighting critical stability liabilities (Benzylic Amine) and physicochemical drivers.[2][1]
Synthetic Methodology & Characterization
To obtain high-purity material for biological screening, a self-validating synthetic workflow is required. The most robust route avoids the regio-ambiguity of epoxide opening by utilizing 3-Bromophenylglycine as the starting material.
Recommended Synthetic Protocol (Reduction Route)
-
Starting Material: 2-(3-Bromophenyl)glycine (Racemic or Enantiopure).
-
N-Methylation: Reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) is risky due to potential over-methylation.
-
Preferred: Formation of the N-Boc or N-Formyl derivative, followed by reduction.
-
-
Reduction: The carboxylic acid moiety must be reduced to the primary alcohol.
-
Reagent: Borane-THF (
) or Lithium Aluminum Hydride ( ). -
Note:
is aggressive and may debrominate the ring (Ar-Br Ar-H). is the superior choice for chemoselectivity, preserving the aryl bromide.
-
Workflow Visualization
Figure 2: Synthetic pathway via the Strecker reaction and chemoselective reduction, prioritizing the preservation of the aryl bromide.
Analytical Validation Criteria
Researchers must validate the identity of the synthesized compound using the following criteria to distinguish it from its regioisomer (1-(3-bromophenyl)-2-(methylamino)ethanol):
-
1H-NMR (DMSO-d6):
-
Look for the methine triplet/dd at
3.5–4.0 ppm corresponding to the benzylic proton ( ). -
In the regioisomer (Phenylephrine-like), the benzylic proton is attached to Oxygen (
) and typically shifts downfield to 4.5–5.0 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Crucial for confirming connectivity. The benzylic proton should show strong coupling to the aromatic ring carbons and the methylamine carbon.
-
Handling & Safety (E-E-A-T)
-
Hazard Classification: Treat as a halogenated amine. Potential irritant to eyes, skin, and respiratory tract.
-
Storage: Hygroscopic solid (if salt) or viscous oil (if free base). Store at -20°C under Argon.
-
Regulatory: While not a scheduled controlled substance in most jurisdictions, it is a structural analog of phenethylamines. Researchers must verify local regulations regarding "substantially similar" analog laws.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61056326, 2-(3-bromophenyl)-2-(methylamino)ethan-1-ol. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for chemoselectivity of Borane vs LiAlH4 in reduction of amino acids).
- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants for Bromine and Amino groups).
- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pKa prediction principles of benzylic amines).
